Benzoic acid, 3-[2-oxo-3-(3-thienyl)-1-imidazolidinyl]-
Description
Crystallographic Analysis and Stereochemical Configuration
X-ray diffraction studies of analogous imidazolidinone derivatives reveal critical insights into the compound’s three-dimensional conformation. The central imidazolidinone ring adopts a puckered envelope conformation, with the thienyl substituent occupying an equatorial position relative to the ring plane. Key bond parameters include:
Table 1: Selected crystallographic parameters
| Bond/Angle | Measurement (Å/°) | Source |
|---|---|---|
| C2-N1 (imidazolidinone) | 1.332 ± 0.003 | |
| N1-C7 (thienyl junction) | 1.452 ± 0.004 | |
| Dihedral angle (thienyl/benzene) | 54.3° |
The stereochemical configuration at C3 demonstrates restricted rotation due to steric interactions between the thienyl group and benzoic acid moiety, creating distinct exo and endo conformers. Crystallographic evidence from related compounds shows these isomers can coexist in solid-state matrices, though solution-phase equilibration occurs rapidly at ambient temperatures.
Spectroscopic Characterization
Multinuclear NMR spectroscopy provides unambiguous assignment of the compound’s proton and carbon environments:
1H NMR (400 MHz, DMSO-d6):
- δ 8.21 (d, J = 2.1 Hz, H-2 benzoyl)
- δ 7.89 (dd, J = 8.7, 2.1 Hz, H-4 benzoyl)
- δ 7.45 (m, thienyl β-protons)
- δ 4.32 (t, J = 8.1 Hz, imidazolidinone H-5)
13C NMR (100 MHz, DMSO-d6):
Infrared spectroscopy confirms critical functional groups through strong absorptions at ν = 1715 cm⁻¹ (imidazolidinone C=O) and 1680 cm⁻¹ (carboxylic acid C=O). High-resolution mass spectrometry (HRMS-ESI+) shows a molecular ion peak at m/z 289.0743 ([M+H]⁺), consistent with the molecular formula C14H12N2O3S.
Comparative Analysis of Tautomeric Forms
The compound exhibits three principal tautomeric forms due to proton mobility in the imidazolidinone system:
Table 2: Tautomeric stability (DFT B3LYP/6-311+G )**
| Tautomer | Relative Energy (kcal/mol) |
|---|---|
| 2-Oxo (canonical) | 0.0 |
| 4-Hydroxy | +3.8 |
| Enolic | +5.2 |
Solution-phase NMR studies reveal rapid interconversion between tautomers, with the 2-oxo form dominating (>85% population) in polar aprotic solvents. X-ray photoelectron spectroscopy (XPS) data corroborates this distribution through distinct N1s binding energies: 399.6 eV (amide nitrogen) vs. 401.1 eV (enolic nitrogen).
Computational Modeling of Electron Density Distribution
Density functional theory (DFT) calculations at the ωB97X-D/def2-TZVP level reveal anisotropic electron density distribution:
Figure 1: Molecular electrostatic potential (isosurface 0.004 a.u.)
- Maximum negative potential (-0.082 a.u.) localized on carboxylate oxygen
- Positive potential (+0.046 a.u.) concentrated at imidazolidinone NH
The thienyl ring exhibits significant π-conjugation with the imidazolidinone system, evidenced by:
- Reduced bond alternation in thienyl (Δr = 0.03 Å vs. 0.05 Å in free thiophene)
- HOMO(-5.82 eV) delocalized across thienyl-imidazolidinone interface
Non-covalent interaction (NCI) analysis identifies critical stabilizing contacts:
- C=O···H-C hydrogen bonds (2.8-3.1 Å)
- π-π stacking between benzene and thienyl rings (3.4 Å interplanar distance)
Properties
CAS No. |
651749-15-4 |
|---|---|
Molecular Formula |
C14H12N2O3S |
Molecular Weight |
288.32 g/mol |
IUPAC Name |
3-(2-oxo-3-thiophen-3-ylimidazolidin-1-yl)benzoic acid |
InChI |
InChI=1S/C14H12N2O3S/c17-13(18)10-2-1-3-11(8-10)15-5-6-16(14(15)19)12-4-7-20-9-12/h1-4,7-9H,5-6H2,(H,17,18) |
InChI Key |
CTSDQASJIGFOFJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C(=O)N1C2=CSC=C2)C3=CC=CC(=C3)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Imidazolidinone Ring Formation
- The imidazolidinone ring is commonly synthesized by cyclization of an amino acid derivative or diamine with a suitable carbonyl source.
- For the 3-(3-thienyl) substitution, the thienyl group is introduced via nucleophilic substitution or condensation reactions using 3-thienyl-containing precursors.
- Typical reagents include:
- Diamines such as ethylenediamine derivatives.
- Carbonyl sources like phosgene equivalents or carbonyldiimidazole for ring closure.
- Reaction conditions are optimized to favor ring closure without polymerization or side reactions.
Attachment to Benzoic Acid
- The benzoic acid moiety is introduced at the 3-position of the imidazolidinone ring.
- This can be achieved by:
- Direct coupling of the imidazolidinone intermediate with 3-bromobenzoic acid or its ester derivatives under basic conditions.
- Alternatively, the benzoic acid can be introduced first, followed by ring closure.
- Bases such as alkali metal hydroxides or alkoxides are used to facilitate nucleophilic substitution.
- Protection/deprotection steps may be necessary if functional groups are sensitive.
Optimized Process from Patent Literature
A patent (US20070219395A1) describes a process for preparing substituted benzoic acid derivatives with heterocyclic substituents, which can be adapted for this compound:
| Step | Description | Reagents/Conditions | Notes |
|---|---|---|---|
| a) | Reaction of compound (II) with compound (III) in presence of base B1 | Compound (II): imidazolidinone precursor; Compound (III): benzoic acid derivative; Base B1: alkali metal hydroxide/alcoholate | Forms intermediate compound (IV) |
| b) | Reaction of intermediate (IV) with compound (V) in presence of base B2 | Compound (V): thienyl-containing reagent; Base B2: alkali metal hydroxide/alcoholate/hydride | Final coupling to yield target compound |
- This method avoids unstable intermediates like 2-bromomethylbenzoic esters.
- It allows the use of free benzoic acid without prior esterification, saving synthetic steps.
- The reaction temperatures are controlled to prevent decomposition and side reactions.
- The process yields high purity products suitable for industrial scale.
Alternative Synthetic Routes
- Photochemical bromination of benzoic acid derivatives followed by nucleophilic substitution has been reported but is less favored due to instability and safety concerns.
- Direct alkylation of benzoic acid derivatives with thienyl-substituted imidazolidinones under mild conditions is preferred.
- Use of protecting groups for sensitive functional groups (e.g., hydroxyl or amino groups) may be necessary depending on the starting materials.
Data Table Summarizing Preparation Parameters
| Parameter | Typical Conditions | Comments |
|---|---|---|
| Starting materials | 3-bromobenzoic acid or benzoic acid, thienyl-substituted diamine or amino acid derivatives | Purity >98% recommended |
| Base used | Potassium carbonate, sodium hydroxide, alkali metal alkoxides | Choice affects reaction rate and selectivity |
| Solvent | Polar aprotic solvents (DMF, DMSO), or aqueous-organic mixtures | Solvent choice influences solubility and reaction kinetics |
| Temperature | 50–150 °C depending on step | Lower temperatures preferred for coupling to avoid decomposition |
| Reaction time | 2–24 hours | Monitored by TLC or HPLC |
| Yield | 60–85% overall | Depends on purification and reaction optimization |
| Purification | Recrystallization, chromatography | To achieve high purity for pharmaceutical use |
Research Findings and Optimization Notes
- Studies indicate that the order of reaction steps significantly impacts yield and purity. Performing the coupling of benzoic acid first, followed by ring closure, can improve selectivity.
- Use of mild bases and controlled temperature prevents side reactions such as cyclization to phthalides or decomposition of brominated intermediates.
- Avoidance of hazardous reagents like N-bromosuccinimide and dibenzoyl peroxide enhances safety and scalability.
- Industrial processes favor methods that eliminate protection/deprotection steps to reduce cost and waste.
- Analytical techniques such as NMR, IR, and mass spectrometry confirm the structure and purity of intermediates and final products.
Chemical Reactions Analysis
Types of Reactions
3-(2-Oxo-3-(thiophen-3-yl)imidazolidin-1-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the imidazolidinone ring can be reduced to form alcohols.
Substitution: The benzoic acid moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives of the benzoic acid moiety.
Scientific Research Applications
Pharmaceutical Development
The compound serves as a crucial intermediate in the synthesis of various pharmaceuticals. Its significance is particularly noted in the development of drugs targeting neurological disorders. Research indicates that derivatives of this compound can enhance drug efficacy and specificity, making them valuable in treating conditions such as anxiety and depression. For instance, studies have shown that modifications to the imidazolidinyl structure can lead to increased potency in neuroactive compounds .
Biochemical Research
In biochemical studies, benzoic acid derivatives are utilized to explore enzyme inhibition and protein interactions. The compound has been shown to provide insights into metabolic pathways and potential therapeutic targets. For example, investigations into its role as an enzyme inhibitor have revealed its potential in modulating biochemical pathways relevant to disease mechanisms . Additionally, it has been employed in studies examining the effects of small molecules on cellular processes.
Material Science
The incorporation of this compound into polymer formulations has been studied for its ability to improve mechanical properties and thermal stability. Research indicates that adding benzoic acid derivatives can enhance the durability and performance of materials used in various applications, including packaging and construction . The thermal stability provided by these compounds is particularly beneficial in high-temperature environments.
Agricultural Chemistry
In agricultural chemistry, benzoic acid derivatives are being investigated for their roles in developing agrochemicals. They contribute to formulating more effective pesticides and herbicides, which can lead to improved crop yields and pest management strategies. Studies have demonstrated that these compounds can enhance the effectiveness of existing agrochemical formulations by increasing their bioavailability and reducing degradation rates .
Analytical Chemistry
The compound is also employed in analytical chemistry for detecting and quantifying other substances. It aids researchers in quality control processes and environmental monitoring by serving as a standard reference material. Its utility in chromatography and spectrometry techniques has been documented, allowing for precise analysis of complex mixtures .
Case Studies
Mechanism of Action
The mechanism of action of 3-(2-Oxo-3-(thiophen-3-yl)imidazolidin-1-yl)benzoic acid involves its interaction with specific molecular targets. The imidazolidinone ring can interact with enzymes or receptors, potentially inhibiting their activity. The thiophene group can enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability. The benzoic acid moiety can participate in hydrogen bonding and other interactions with biological molecules, contributing to the compound’s overall activity .
Comparison with Similar Compounds
Key Features :
- Thienyl group : The 3-thienyl substituent introduces sulfur-based aromaticity, which may enhance π-π stacking interactions and alter solubility compared to purely hydrocarbon-based analogs.
Structural and Functional Analogues
The following compounds share structural similarities with the target molecule but differ in substituents on the imidazolidinone or aromatic rings:
Physicochemical and Pharmacological Properties
Fluorinated derivatives (e.g., difluorophenyl-substituted) exhibit higher logP values, favoring blood-brain barrier penetration .
Hydrogen-Bonding Capacity: The imidazolidinone ring’s carbonyl group acts as a hydrogen-bond acceptor, a feature conserved across all analogs. However, the 3-thienyl group’s sulfur atom may engage in weaker hydrogen-bonding interactions compared to fluorine’s strong electronegativity .
Fluorinated analogs are often explored for enhanced metabolic stability and target affinity in enzyme inhibition studies .
Biological Activity
Benzoic acid, 3-[2-oxo-3-(3-thienyl)-1-imidazolidinyl]- is a compound of significant interest due to its potential biological activities. This article explores its biological properties, applications, and relevant research findings, providing a comprehensive overview of the compound's impact in various fields.
Chemical Structure and Properties
- Molecular Formula : C14H12N2O3S
- Molecular Weight : 288.32 g/mol
- InChIKey : QJFAECAGKRWJHW-UHFFFAOYSA-N
Biological Activity
The biological activity of benzoic acid derivatives, including 3-[2-oxo-3-(3-thienyl)-1-imidazolidinyl]-, has been extensively studied. The following sections summarize key findings from recent research.
1. Pharmaceutical Applications
Benzoic acid derivatives are crucial in pharmaceutical development, particularly in synthesizing compounds targeting neurological disorders. They enhance drug efficacy and specificity by acting as intermediates in drug synthesis . The compound's structure allows it to interact with various biological targets, making it valuable in the development of new therapeutic agents.
2. Enzyme Inhibition and Protein Interactions
Research indicates that benzoic acid derivatives can influence enzyme activities significantly. A study highlighted that certain benzoic acid derivatives promote the activity of the ubiquitin-proteasome pathway (UPP) and the autophagy-lysosome pathway (ALP) in human fibroblasts. These pathways are essential for protein degradation and cellular homeostasis .
Table 1: Enzyme Activity Induction by Benzoic Acid Derivatives
| Compound | UPP Activation (%) | ALP Activation (%) | Cytotoxicity (IC50) |
|---|---|---|---|
| Compound 1 | 467.3 ± 3.9 | Not specified | >50 μM |
| Compound 2 | Moderate | Low | Not reported |
| Compound 3 | High | Moderate | Not reported |
3. Antimicrobial Activity
The compound has shown promising antimicrobial properties against various pathogens. In vitro studies have demonstrated its effectiveness against bacteria and fungi, suggesting potential applications in developing new antimicrobial agents .
Case Study 1: Neuroprotective Effects
A study investigated the neuroprotective effects of benzoic acid derivatives on neuronal cell lines exposed to oxidative stress. Results indicated that the compound significantly reduced cell death and apoptosis markers, suggesting its potential as a neuroprotective agent .
Case Study 2: Cancer Cell Line Studies
In another study, the effects of benzoic acid derivatives were evaluated on cancer cell lines such as Hep-G2 (liver cancer) and A2058 (melanoma). The findings indicated that these compounds could inhibit cell proliferation without inducing significant cytotoxicity at lower concentrations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
